tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate
Description
tert-Butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate: is a complex organic compound that features a unique combination of functional groups, including a tert-butyl carbamate, a trifluoropropyl group, an oxadiazole ring, and a thiazole ring
Properties
IUPAC Name |
tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O3S/c1-14(2,3)24-13(23)19-7-5-11-20-9(8-26-11)12-21-10(22-25-12)4-6-15(16,17)18/h8H,4-7H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJMJOSQYGQFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CS1)C2=NC(=NO2)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using trifluoropropyl halides.
Synthesis of the Thiazole Ring: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Oxadiazole and Thiazole Rings: The oxadiazole and thiazole rings can be coupled using appropriate linkers and coupling reagents.
Formation of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations and the creation of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group and the oxadiazole ring may play key roles in these interactions, influencing the compound’s affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoropropyl group, oxadiazole ring, and thiazole ring in a single molecule allows for unique interactions and reactivity patterns that are not observed in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
